1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine
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Overview
Description
N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine is a complex organic compound with a unique structure that includes a benzodioxole moiety, a benzyl group, and a pyridyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine typically involves multiple steps. One common method starts with the preparation of the benzodioxole moiety, which is then linked to a benzyl group through a methoxy bridge. The final step involves the introduction of the pyridyl group through a nucleophilic substitution reaction. The reaction conditions often require the use of solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions in batch reactors. The process would be optimized for yield and purity, often involving purification steps like recrystallization or chromatography to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the pyridyl group, using reagents like sodium hydride or potassium tert-butoxide.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential therapeutic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The benzodioxole moiety may play a role in binding to these targets, while the pyridyl group could influence the compound’s overall activity. The exact pathways and molecular interactions are subjects of ongoing research.
Comparison with Similar Compounds
Similar Compounds
- N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-furylmethyl)amine
- N-[4-(1,3-benzodioxol-5-ylmethoxy)benzyl]-N-(2-methoxyethyl)amine
Uniqueness
N-4-(1,3-benzodioxol-5-ylmethoxy)benzylmethanamine is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.
Properties
Molecular Formula |
C21H20N2O3 |
---|---|
Molecular Weight |
348.4 g/mol |
IUPAC Name |
1-[4-(1,3-benzodioxol-5-ylmethoxy)phenyl]-N-(pyridin-3-ylmethyl)methanamine |
InChI |
InChI=1S/C21H20N2O3/c1-2-18(12-22-9-1)13-23-11-16-3-6-19(7-4-16)24-14-17-5-8-20-21(10-17)26-15-25-20/h1-10,12,23H,11,13-15H2 |
InChI Key |
ZPKMBLGQCBCIQT-UHFFFAOYSA-N |
SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)COC3=CC=C(C=C3)CNCC4=CN=CC=C4 |
Origin of Product |
United States |
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